Cas no 1820741-17-0 (1H-Indole-2-methanol, 2,3-dihydro-2-methyl-)

1H-Indole-2-methanol, 2,3-dihydro-2-methyl-, is a substituted indole derivative with potential applications in pharmaceutical and organic synthesis. Its structure features a hydroxymethyl group at the 2-position and a methyl group at the 2,3-dihydro position, enhancing its reactivity for further functionalization. This compound is valued for its utility as an intermediate in the synthesis of bioactive molecules, including alkaloids and heterocyclic compounds. Its stability and well-defined reactivity profile make it suitable for controlled modifications under standard laboratory conditions. The product is typically supplied with high purity, ensuring reproducibility in research and industrial processes. Proper handling and storage are recommended to maintain its integrity.
1H-Indole-2-methanol, 2,3-dihydro-2-methyl- structure
1820741-17-0 structure
商品名:1H-Indole-2-methanol, 2,3-dihydro-2-methyl-
CAS番号:1820741-17-0
MF:C10H13NO
メガワット:163.216322660446
MDL:MFCD29034250
CID:5162435
PubChem ID:117193509

1H-Indole-2-methanol, 2,3-dihydro-2-methyl- 化学的及び物理的性質

名前と識別子

    • 1H-Indole-2-methanol, 2,3-dihydro-2-methyl-
    • MDL: MFCD29034250
    • インチ: 1S/C10H13NO/c1-10(7-12)6-8-4-2-3-5-9(8)11-10/h2-5,11-12H,6-7H2,1H3
    • InChIKey: ULCJLIVOBQIZIT-UHFFFAOYSA-N
    • ほほえんだ: N1C2=C(C=CC=C2)CC1(C)CO

1H-Indole-2-methanol, 2,3-dihydro-2-methyl- 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-227346-1.0g
(2-methyl-2,3-dihydro-1H-indol-2-yl)methanol
1820741-17-0 95%
1.0g
$1229.0 2024-06-20
Enamine
EN300-227346-0.05g
(2-methyl-2,3-dihydro-1H-indol-2-yl)methanol
1820741-17-0 95%
0.05g
$285.0 2024-06-20
Enamine
EN300-227346-0.5g
(2-methyl-2,3-dihydro-1H-indol-2-yl)methanol
1820741-17-0 95%
0.5g
$959.0 2024-06-20
Enamine
EN300-227346-5g
(2-methyl-2,3-dihydro-1H-indol-2-yl)methanol
1820741-17-0 95%
5g
$3562.0 2023-09-15
1PlusChem
1P01ANVF-2.5g
(2-methyl-2,3-dihydro-1H-indol-2-yl)methanol
1820741-17-0 95%
2.5g
$3039.00 2024-06-18
1PlusChem
1P01ANVF-500mg
(2-methyl-2,3-dihydro-1H-indol-2-yl)methanol
1820741-17-0 95%
500mg
$1248.00 2024-06-18
1PlusChem
1P01ANVF-50mg
(2-methyl-2,3-dihydro-1H-indol-2-yl)methanol
1820741-17-0 95%
50mg
$402.00 2024-06-18
1PlusChem
1P01ANVF-5g
(2-methyl-2,3-dihydro-1H-indol-2-yl)methanol
1820741-17-0 95%
5g
$4465.00 2023-12-20
1PlusChem
1P01ANVF-10g
(2-methyl-2,3-dihydro-1H-indol-2-yl)methanol
1820741-17-0 95%
10g
$6592.00 2023-12-20
Aaron
AR01AO3R-2.5g
(2-methyl-2,3-dihydro-1H-indol-2-yl)methanol
1820741-17-0 95%
2.5g
$3336.00 2023-12-15

1H-Indole-2-methanol, 2,3-dihydro-2-methyl- 関連文献

1H-Indole-2-methanol, 2,3-dihydro-2-methyl-に関する追加情報

1H-Indole-2-methanol, 2,3-dihydro-2-methyl- (CAS No. 1820741-17-0): A Comprehensive Overview of Its Chemical Properties and Emerging Applications

The compound 1H-Indole-2-methanol, 2,3-dihydro-2-methyl- (CAS No. 1820741-17-0) is a heterocyclic organic molecule that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology due to its unique structural features and potential biological activities. This introduction provides a detailed exploration of the compound's chemical properties, synthesis methods, and most notably, its recent applications in drug discovery and therapeutic development.

Chemical Structure and Key Features:

The molecular structure of 1H-Indole-2-methanol, 2,3-dihydro-2-methyl- consists of an indole core substituted with a hydroxymethyl group at the 2-position and a methyl group at the 2-position of the dihydroindole ring. This specific arrangement imparts unique electronic and steric properties to the molecule, making it a versatile scaffold for designing bioactive compounds. The indole moiety is particularly noteworthy, as it is a common structural motif found in numerous natural products and pharmacologically active agents.

Synthesis and Production Methods:

The synthesis of 1H-Indole-2-methanol, 2,3-dihydro-2-methyl- typically involves multi-step organic reactions that begin with readily available starting materials. One common approach involves the condensation of indole derivatives with appropriate alkylating agents followed by functional group transformations to introduce the hydroxymethyl and methyl groups at the desired positions. Recent advances in catalytic methods have enabled more efficient and sustainable synthetic routes, reducing the environmental impact of production processes.

Biological Activity and Therapeutic Potential:

One of the most compelling aspects of 1H-Indole-2-methanol, 2,3-dihydro-2-methyl- is its demonstrated biological activity. Preclinical studies have revealed that this compound exhibits potent inhibitory effects on various enzymatic targets relevant to human health. Notably, it has shown promise as an inhibitor of enzymes involved in inflammation and oxidative stress pathways, making it a candidate for treating chronic inflammatory diseases such as rheumatoid arthritis and neurodegenerative disorders.

Recent research has also highlighted the compound's potential in oncology. Studies indicate that 1H-Indole-2-methanol, 2,3-dihydro-2-methyl-* can modulate signaling pathways associated with cancer cell proliferation and survival. By interfering with key molecular targets such as kinases and transcription factors, this compound may offer a novel therapeutic strategy for combating certain types of cancer. Additionally, its ability to cross the blood-brain barrier suggests potential applications in treating central nervous system disorders.

Emerging Research Trends:

The field of medicinal chemistry continues to evolve rapidly, and 1H-Indole-2-methanol, 2,3-dihydro-2-methyl-* is at the forefront of several exciting research directions. Computational modeling techniques are being leveraged to predict and optimize the biological activity of derivatives of this compound. By integrating machine learning algorithms with traditional pharmacophore modeling, researchers aim to accelerate the discovery of new drug candidates with improved efficacy and reduced side effects.

Furthermore, there is growing interest in exploring the synthetic utility of biocatalytic methods for producing 1H-Indole-2-methanol, 2,3-dihydro-2-methyl-* derivatives. Enzymes such as cytochrome P450 monooxygenases have been employed to introduce functional groups with high selectivity and mild reaction conditions. This approach not only enhances sustainability but also opens up new possibilities for generating structurally diverse analogs with tailored biological properties.

Conclusion:

In summary,1H-lndole--methanol-, -23--dihydro--23--methyl-* (CAS No. -1820741--17--0) represents a promising scaffold for pharmaceutical innovation. Its unique chemical structure combined with its demonstrated biological activity positions it as a valuable asset in drug discovery efforts aimed at treating inflammation-, cancer-, and neurodegenerative-related diseases. As research continues to uncover new synthetic strategies and therapeutic applications, this compound is poised to play an increasingly significant role in modern medicine.

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